molecular formula C12H15N3O2 B1423138 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 956593-14-9

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1423138
CAS RN: 956593-14-9
M. Wt: 233.27 g/mol
InChI Key: QUKCVJUALOCBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, also known as MPOC, is an organic compound with a molecular formula of C11H13N3O2. MPOC is a heterocyclic compound that contains a pyrrolidine ring and a carbonyl group. It is a colorless crystalline solid that is insoluble in water, but soluble in organic solvents. MPOC is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Properties

  • Synthesis and Antimicrobial Activity : The compound has been synthesized and investigated for its antimicrobial and antifungal activity. A study found that specific derivatives of this compound show potential in antimicrobial applications (Vaickelionienė et al., 2011).

  • Antioxidant Activity : Derivatives of this compound have been synthesized and tested for antioxidant activity. Some derivatives showed significant antioxidant properties, exceeding even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

  • Synthesis of Novel Derivatives : A range of novel azole derivatives has been synthesized from 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide, showing potential for further chemical research (Balandis et al., 2019).

  • Spectral Properties : The spectral properties of various derivatives of this compound have been extensively studied, providing insights into their chemical behavior and potential applications (Sapijanskaitė & Mickevičius, 2008).

  • Antibacterial Activity : Derivatives have demonstrated promising antibacterial activity against various bacterial strains, indicating potential use in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

Potential Medical Applications

  • Anti-HIV Properties : A derivative of this compound has been identified as a potential anti-HIV agent, particularly as a non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).

  • Antidepressant and Nootropic Agents : Schiff bases and 2-azetidinones derivatives of this compound have been synthesized and evaluated as potential antidepressant and nootropic agents, showing significant activity in preclinical models (Thomas et al., 2016).

  • Tuberculostatic Agents : Carbohydrazides and hydrazones of pyrrole derivatives, structurally analogous to this compound, have been synthesized and screened as potential tuberculostatics, showing inhibitory activity against Mycobacterium tuberculosis (Bijev, 2006).

properties

IUPAC Name

1-(3-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKCVJUALOCBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 2
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 3
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 5
Reactant of Route 5
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
Reactant of Route 6
1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.